1,3,5-Tris(5-bromopyrimidin-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is a chemical compound with the molecular formula C18H9Br3N6 and a molecular weight of 549.02 g/mol . This compound is characterized by the presence of three bromopyrimidine groups attached to a benzene ring. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene typically involves the reaction of 1,3,5-tris(pyrimidin-2-yl)benzene with bromine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination of the pyrimidine rings. The general reaction scheme is as follows:
- Dissolve 1,3,5-tris(pyrimidin-2-yl)benzene in an appropriate solvent such as dichloromethane.
- Add bromine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Oxidation and Reduction Reactions: The pyrimidine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azide, thiol, or amine derivatives of the compound. Coupling reactions can produce various biaryl or heteroaryl compounds .
Scientific Research Applications
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the development of bioactive molecules and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its bromopyrimidine groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The pathways involved may vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-thienyl)benzene: This compound has three thiophene rings attached to a benzene ring and is used in the synthesis of conjugated polymers.
1,3,5-Tris(1-phenyl-2-benzimidazolyl)benzene: This compound contains three benzimidazole rings and is known for its luminescent properties.
1,3,5-Tris(2-pyridyl)benzene: This compound has three pyridine rings and is used in coordination chemistry.
Uniqueness
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is unique due to the presence of bromopyrimidine groups, which provide distinct reactivity and interaction capabilities. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C18H9Br3N6 |
---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
2-[3,5-bis(5-bromopyrimidin-2-yl)phenyl]-5-bromopyrimidine |
InChI |
InChI=1S/C18H9Br3N6/c19-13-4-22-16(23-5-13)10-1-11(17-24-6-14(20)7-25-17)3-12(2-10)18-26-8-15(21)9-27-18/h1-9H |
InChI Key |
NLBLALPOJUBYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=NC=C(C=N2)Br)C3=NC=C(C=N3)Br)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.